molecular formula C24H25N3O6 B2616210 Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-61-4

Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2616210
CAS No.: 899943-61-4
M. Wt: 451.479
InChI Key: FOYVBKQGRCDYTR-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyridazine core, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Key substituents include:

  • An o-tolyl group (ortho-methylphenyl) at position 1, influencing steric and electronic properties.
  • An ethyl carboxylate at position 3, common in bioactive molecules for enhanced solubility and binding interactions .
  • A 2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy side chain at position 4, introducing hydrogen-bonding capabilities via the amide and ether groups .

Synthetic routes for analogous compounds (e.g., ethyl carboxylate derivatives) often involve condensation reactions, as seen in , where ethyl acetoacetate reacts with aldehydes and amines under basic conditions .

Properties

IUPAC Name

ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-5-32-24(30)23-20(13-22(29)27(26-23)18-9-7-6-8-16(18)3)33-14-21(28)25-17-12-15(2)10-11-19(17)31-4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVBKQGRCDYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses based on available scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical steps, leading to yields ranging from 54.6% to 58.5% . Characterization methods such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the purity and identity of the synthesized compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O6C_{23}H_{23}N_{3}O_{6}, with a molecular weight of 437.4 g/mol . Its structure features a dihydropyridazine core with various substituents that influence its chemical behavior and interactions with biological targets .

PropertyValue
Molecular FormulaC23H23N3O6
Molecular Weight437.4 g/mol
Typical Yield54.6% - 58.5%

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results with IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Antioxidant Properties

In addition to its anticancer activity, this compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress in cells. The presence of methoxy groups in its structure enhances its ability to scavenge free radicals, thereby contributing to its protective effects against cellular damage .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyridazine derivatives:

  • Anticancer Efficacy : A derivative with structural similarities showed effective inhibition against multiple cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colon carcinoma), with IC50 values indicating potent antiproliferative activity .
  • Antioxidant Activity : Compounds related to this pyridazine derivative have been reported to exhibit significant scavenging activity against DPPH radicals, suggesting a strong antioxidant potential that could be beneficial in therapeutic applications .

Scientific Research Applications

Research indicates that Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibits a range of biological activities:

Antibacterial Activity

Studies have shown significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MIC) for related compounds often fall within the range of 256 µg/mL.

Antifungal Activity

The compound also demonstrates antifungal efficacy against strains like Candida albicans, with standard protocols indicating measurable zones of inhibition post-incubation.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on PPARγ Agonism : A series of derivatives were synthesized and evaluated for their agonistic activity on PPARγ receptors, showing promising results that correlate with the activity observed in this compound.
  • Antimicrobial Evaluation : Comparative studies demonstrated moderate to good antibacterial and antifungal activities for various derivatives, suggesting broader applications in antimicrobial therapy.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Heterocyclic Core Key Substituents Molecular Features
Target Compound 1,6-Dihydropyridazine o-Tolyl, ethyl carboxylate, 2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy Amide, ether, ester functionalities
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 1,2,3,4-Tetrahydropyrimidine 2-Methylprop-1-enyl, phenyl, ethyl carboxylate Enolether, ester, non-planar ring conformation
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,2,3,4-Tetrahydropyrimidine Bromoethoxycarbonylphenyl, substituted phenyl groups Halogenated side chain, ester linkage

Key Observations :

  • The amide-ether side chain in the target compound may enhance hydrogen-bonding interactions compared to halogenated or alkylated side chains in analogs .

Hydrogen Bonding and Crystallography

  • The amide group in the target compound can act as both donor (N–H) and acceptor (C=O), forming robust hydrogen-bonded networks critical for crystal packing .
  • In contrast, analogs with halogenated side chains (e.g., bromoethoxy in ) rely more on van der Waals interactions and halogen bonding.

Research Findings and Methodological Insights

  • Ring Puckering : The dihydropyridazine core may exhibit minimal puckering compared to tetrahydropyrimidines, which often adopt envelope or twist conformations .

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